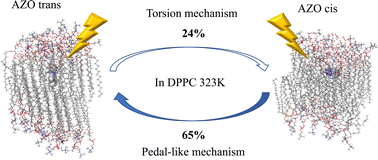Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane†
Journal of Materials Chemistry B Pub Date: 2023-02-28 DOI: 10.1039/D2TB02767D
Abstract
The photoisomerization of chromophores embedded in biological environments is of high importance for biomedical applications, but it is still challenging to define the photoisomerization mechanism both experimentally and computationally. We present here a computational study of the azobenzene molecule embedded in a DPPC lipid membrane, and assess the photoisomerization mechanism by means of the quantum mechanics/molecular mechanics surface hopping (QM/MM-SH) method. We observe that while the trans-to-cis isomerization is a slow process governed by a torsional mechanism due to the strong interaction with the environment, the cis-to-trans mechanism is completed in sub-ps time scale and is governed by a pedal-like mechanism in which both weaker interactions with the environment and a different geometry of the potential energy surface play a key role.


Recommended Literature
- [1] Novel room light-induced disproportionation reaction of organo-ditin and -dilead compounds with organic dichalcogenides: an efficient salt-free route to organo-tin and -lead chalcogenides
- [2] Facile gold nanorod purification by fractionated precipitation†
- [3] Transition-metal complexes containing an as-donor positively-charged ligand
- [4] Enhancement of pore confinement caused by the mosaic structure on Ru nanoparticles for pH-universal hydrogen evolution reaction†
- [5] Comparison between direct current and radiofrequency glow discharge mass spectrometry for the analysis of oxide-based samples
- [6] Catalyst-free synthesis of α1-oxindole-α-hydroxyphosphonates via phospha-aldol reaction of isatins employing N-heterocyclic phosphine (NHP)-thiourea†
- [7] Study of a magnetic-cooling material Gd(OH)CO3†
- [8] Towards white light emission from a hybrid thin film of a self-assembled ternary samarium(iii) complex†
- [9] Horseradish peroxidase-catalyzed polyacrylamide gels: monitoring their polymerization with BSA-stabilized gold nanoclusters and their functional validation in electrophoresis†
- [10] Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 151055-86-6
-
CAS no.: 131864-71-6
-
CAS no.: 111900-32-4









